4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide
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Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to an isobutyl-4-oxobutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable nitrile.
Piperazine Ring Formation: The benzisothiazole is then reacted with piperazine under controlled conditions to form the intermediate.
Amide Bond Formation: The final step involves the reaction of the intermediate with isobutyl-4-oxobutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the oxobutanamide moiety.
Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the oxobutanamide moiety.
Substitution: Halogenated derivatives of the benzisothiazole ring.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter activity. The piperazine ring may enhance the compound’s ability to cross the blood-brain barrier, while the oxobutanamide group could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]phenylamine
- 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide
- 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(5-methyl-1,3-thiazol-2-yl)-4-oxobutanamide
Uniqueness
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H26N4O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H26N4O2S/c1-14(2)13-20-17(24)7-8-18(25)22-9-11-23(12-10-22)19-15-5-3-4-6-16(15)26-21-19/h3-6,14H,7-13H2,1-2H3,(H,20,24) |
InChI Key |
HVNGKERURULXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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